molecular formula C7H6F2O B031796 2,5-Difluoroanisole CAS No. 75626-17-4

2,5-Difluoroanisole

Cat. No. B031796
CAS RN: 75626-17-4
M. Wt: 144.12 g/mol
InChI Key: HUDMAQLYMUKZOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated anisoles, including 2,5-difluoroanisole, typically involves the direct fluorination of anisole derivatives or through more complex routes involving the transformation of functional groups to introduce fluorine atoms at specific positions on the benzene ring. For example, a gram-scale synthesis of a related compound, 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ), has been achieved via a three-step sequence, highlighting the feasibility of synthesizing complex fluorinated organic compounds in substantial quantities (Liu & Topczewski, 2020).

Molecular Structure Analysis

The molecular structure and conformational properties of fluorinated anisoles have been extensively studied using techniques like gas electron diffraction and quantum chemical calculations. These studies reveal that the fluorine atoms significantly influence the electronic distribution and geometric parameters of the benzene ring, affecting the compound's overall stability and reactivity. For instance, studies on similar compounds, such as 2,6-difluoroanisole, have shown changes in bond lengths and angles due to fluorination, indicating the impact of fluorine substitution on the molecular structure (Zarembo et al., 2006).

Chemical Reactions and Properties

Fluorinated anisoles undergo various chemical reactions, including electrophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine atoms. The presence of fluorine can also influence the reactivity towards nucleophilic substitution reactions. For example, the difluorocarbene elimination from molecular ions of related fluorinated compounds demonstrates the unique reactivity patterns that can arise from fluorine substitution (Tajima et al., 1999).

Physical Properties Analysis

The physical properties of 2,5-difluoroanisole, such as boiling point, melting point, and solubility, are influenced by the presence of fluorine atoms. Fluorination typically increases the compound's thermal stability and modifies its solubility in organic solvents, making it suitable for various applications in material science and organic synthesis.

Chemical Properties Analysis

The chemical properties of 2,5-difluoroanisole, including acidity, basicity, and reactivity towards various chemical reagents, are significantly affected by the electron-withdrawing effect of the fluorine atoms. This effect can alter the compound's reactivity patterns, making it a versatile intermediate in organic synthesis. The study of difluoromethyl bioisostere highlights the unique hydrogen bond donor properties of fluorinated compounds, illustrating the complex chemical behavior that results from fluorination (Zafrani et al., 2017).

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

  • Research on 3,5-difluoroanisole (3,5-DFA), a closely related compound to 2,5-difluoroanisole, utilized resonance-enhanced two-photon ionization spectroscopy and theoretical calculations to study its structure and vibrations. This study provides insights into the effects of dihalogen-substitution on molecular structure, vibrational frequencies, and electronic transitions (Zhang et al., 2012).
  • An investigation into the effect of fluorination on the conformation of 2,6-difluoroanisole, another similar compound, was conducted using gas electron diffraction and quantum chemical calculations. This research highlights the impact of fluorination on molecular conformation, important for understanding the behavior of difluoroanisoles in various applications (Zarembo et al., 2006).

Chemical Properties and Interactions

  • A study on 2,4-difluoroanisole explored its molecular vibrations, structure, and various electronic properties like HOMO-LUMO and NPA charge analyses. This provides a comprehensive understanding of the chemical properties and potential applications of difluoroanisoles (2020).
  • Fluoroanisoles, including difluoroanisoles, demonstrate distinct conformational preferences which can significantly impact their physicochemical properties. This information is crucial for designing compounds with specific characteristics for scientific research (Xing et al., 2015).

Applications in Environmental Studies

  • A study on PM2.5 composition during the summer of 2003 in North Carolina identified various organic compounds, including anisoles. This research contributes to the understanding of the role of such compounds in environmental pollution and aerosol composition (Lewandowski et al., 2007).

Molecular and Vibrational Analysis

  • Investigations into molecular structures and conformations of various fluorinated anisoles, including difluoroanisoles, using gas electron diffraction and quantum chemical methods, provide insights into their structural behavior, which is critical for their application in scientific research (Giricheva et al., 2004).

Safety And Hazards

2,5-Difluoroanisole is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMAQLYMUKZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369318
Record name 2,5-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoroanisole

CAS RN

75626-17-4
Record name 1,4-Difluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75626-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35.0 g of the product of Step A, 350 ml of acetone, 44.6 g of potassium carbonate and 40.7 g of dimethyl sulfate (neutralized on potassium bicarbonte) and was allowed to return to ambient temperature. Water was added and extraction was carried out with ether. The extracts were washed, dried and concentrated to dryness under reduced pressure to obtain 39.8 g of the desired product.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
44.6 g
Type
reactant
Reaction Step Three
Quantity
40.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Luliński, J Serwatowski, A Zaczek - 2006 - Wiley Online Library
The lithiation/boronation of 1,4‐dihalobenzenes (Hal = F, Cl, Br) bearing various functional groups in the 2‐position was investigated using lithium diisopropylamide (LDA) as the …
RE Mewshaw, RJ Edsall, C Yang… - Journal of medicinal …, 2005 - ACS Publications
The 2-phenylnaphthalene scaffold was explored as a simplified version of genistein in order to identify ER selective ligands. With the aid of docking studies, positions 1, 4, and 8 of the 2-…
Number of citations: 178 pubs.acs.org
D Yao, L Xu, M Wu, X Wang, L Zhu, C Wang - Lwt, 2021 - Elsevier
CS sufu is a fermented food composed of mixed chickpeas and soybeans. To explore the effects of the microbial community on the physicochemical and flavor properties of this product, …
Number of citations: 29 www.sciencedirect.com
R Ullah, AS Alqahtani - Evidence-Based Complementary and …, 2022 - hindawi.com
The usage of herbal remedy is growing vividly all around the world. Though, ecological contamination particularly with heavy metals carriages thoughtful problem on quality of medicinal …
Number of citations: 22 www.hindawi.com
L Li - 2005 - search.proquest.com
Part I. A new way to cure chiral purity analysis headaches. Chiral alcohols and amines are widely used intermediates and pharmaceutically active ingredients. Methods for establishing …
Number of citations: 5 search.proquest.com
E Deepika, KS Santhy - Research Journal of Pharmacy and …, 2022 - search.proquest.com
The green resources which are utilized for the synthesis of nano particles are eco-friendly and helps to evade the practice of elevated use of harmful chemicals. Bio synthesis of silver …
Number of citations: 1 search.proquest.com
B Huras, J Zakrzewski, K Żelechowski… - … für Naturforschung B, 2021 - degruyter.com
Fluorine analogs of the dicamba and tricamba herbicides were synthesized. Their herbicide activities were compared with the activities of the pattern herbicides dicamba and tricamba. …
Number of citations: 5 www.degruyter.com

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